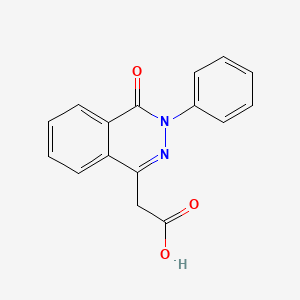

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid

Description

Introduction to (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic Acid in Medicinal Chemistry

Role of Phthalazine Scaffolds in Heterocyclic Drug Discovery

Phthalazines, characterized by a fused benzene-diazine structure, have emerged as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets. The planar aromatic system facilitates π-π stacking interactions with enzyme active sites, while the nitrogen atoms enable hydrogen bonding and coordination with metal ions in metalloproteinases. Studies demonstrate that phthalazine derivatives exhibit:

- Anticancer activity through kinase inhibition (e.g., EGFR, VEGFR) and tubulin polymerization disruption.

- Antihypertensive effects via β-adrenoceptor antagonism and vasorelaxation.

- Antimicrobial properties by interfering with microbial DNA gyrase and topoisomerase IV.

The introduction of substituents at the 1- and 3-positions of the phthalazine ring, as seen in this compound, allows for fine-tuning of electronic and steric properties. For example, the 4-oxo group enhances hydrogen-bond acceptor capacity, critical for binding to ATP pockets in kinases.

Table 1: Biologically Active Phthalazine Derivatives

| Compound Structure | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 1,4-Dihydrophthalazin-1-yl | EGFR Kinase | 0.41 nM | |

| 3-Phenylphthalazinone | β-Adrenoceptor | 10 mg/kg (in vivo) | |

| 1-Acetic acid substituted | VEGFR-2 | 6.9 nM |

Positional Significance of the Phenyl and Acetic Acid Substituents

The 3-phenyl group in this compound contributes to hydrophobic interactions within enzyme binding pockets. Computational studies suggest that the phenyl ring adopts a perpendicular orientation relative to the phthalazine plane, maximizing van der Waals contacts with nonpolar residues. This structural feature is critical for inhibiting kinases like VEGFR-2, where the phenyl group occupies a hydrophobic cleft adjacent to the catalytic site.

The 1-acetic acid moiety introduces a polar, ionizable group that enhances water solubility and enables salt bridge formation with lysine or arginine residues. For instance, in tubulin-binding phthalazines, the carboxylic acid group coordinates with β-tubulin’s Asp26 residue, stabilizing the colchicine-binding conformation. Additionally, the acetic acid side chain allows for prodrug derivatization (e.g., esterification) to improve bioavailability.

Synthetic routes to this compound often involve:

- Etherification of hydroxyazo intermediates with chloroacetic acid under microwave irradiation.

- Cyclocondensation of phthalic anhydride derivatives with phenylhydrazine, followed by acetic acid side chain incorporation.

The strategic placement of these substituents creates a balanced pharmacophore capable of simultaneous hydrophobic, electrostatic, and hydrogen-bonding interactions, as evidenced by its inhibitory activity against multiple cancer cell lines (IC₅₀ = 17.39–22.19 μM).

Properties

IUPAC Name |

2-(4-oxo-3-phenylphthalazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15(20)10-14-12-8-4-5-9-13(12)16(21)18(17-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXAVNXVERFWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine derivativesThe reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Core Structural Modifications

The table below highlights key structural and physicochemical differences between the target compound and analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid | 345228-18-4 | C₁₆H₁₂N₂O₃ | 280.28 | Phenyl (position 3) | 98% |

| 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 25947-11-9 | C₁₀H₈N₂O₃ | 204.18 | None (unsubstituted at position 3) | 95–97% |

| 2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 307547-35-9 | C₁₈H₁₄N₂O₃ | 324.34 | Benzyl (position 3) | 95% |

| 2-(3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 72702-95-5 | C₁₈H₁₃BrFNO₃ | 414.21 | Halogenated benzyl (position 3) | 98% |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.